molecular formula C15H11Cl2NO3 B3009666 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide CAS No. 792945-83-6

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B3009666
CAS No.: 792945-83-6
M. Wt: 324.16
InChI Key: KWWYRRZLFANIDH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and formyl groups attached to a phenoxy ring, and a chlorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-formylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.

    Acylation Reaction: The phenoxide ion is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form the acetamide intermediate.

    Coupling Reaction: The acetamide intermediate is then coupled with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-formylphenoxy)propanoic acid
  • 2-(2-chloro-4-formylphenoxy)benzoic acid
  • N-(4-chlorophenyl)-2-chloroacetamide

Comparison

Compared to similar compounds, 2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide may exhibit unique properties due to the presence of both chloro and formyl groups, which can influence its reactivity and biological activity. Its specific structure may also make it more suitable for certain applications, such as in the synthesis of complex organic molecules or as a pharmaceutical agent.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-2-4-12(5-3-11)18-15(20)9-21-14-6-1-10(8-19)7-13(14)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWYRRZLFANIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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